molecular formula C26H20N4O3S2 B283098 Ethyl 5-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate

Ethyl 5-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate

Cat. No. B283098
M. Wt: 500.6 g/mol
InChI Key: VOZJDNSORRPDCP-VVXBCFSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate, also known as ETPTC, is a synthetic compound that has shown promising results in scientific research. It belongs to the class of thiadiazole derivatives and has gained attention due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of Ethyl 5-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate is not fully understood. However, studies have shown that it exerts its therapeutic effects by modulating various signaling pathways and enzymes in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
Ethyl 5-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It also increases the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). Ethyl 5-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate has been shown to possess significant anti-oxidant activity by reducing the levels of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

Ethyl 5-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. It has shown significant therapeutic potential in various preclinical studies. However, there are also some limitations to its use in lab experiments. It is a synthetic compound and may not accurately reflect the activity of natural compounds. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for the research on Ethyl 5-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate. It has shown significant potential in the treatment of neurodegenerative diseases and further studies are needed to fully understand its neuroprotective properties. It also has potential applications in the treatment of cancer and inflammatory diseases. Further studies are needed to optimize its therapeutic potential and to develop more effective derivatives. Additionally, studies are needed to evaluate its safety and toxicity profiles.

Synthesis Methods

Ethyl 5-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form ethyl hydrazine carboxylate. This is followed by the reaction of ethyl hydrazine carboxylate with thiosemicarbazide to form 5-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylic acid ethyl ester. The final step involves the reaction of 5-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylic acid ethyl ester with 2-phenyl-3-(phenylimino)thiazolidin-4-one to form Ethyl 5-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate.

Scientific Research Applications

Ethyl 5-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-oxidant activities. It has also been shown to possess neuroprotective properties and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C26H20N4O3S2

Molecular Weight

500.6 g/mol

IUPAC Name

ethyl (5E)-5-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-ylidene)-4-phenyl-1,3,4-thiadiazole-2-carboxylate

InChI

InChI=1S/C26H20N4O3S2/c1-2-33-25(32)22-28-30(20-16-10-5-11-17-20)24(35-22)21-23(31)29(19-14-8-4-9-15-19)26(34-21)27-18-12-6-3-7-13-18/h3-17H,2H2,1H3/b24-21+,27-26?

InChI Key

VOZJDNSORRPDCP-VVXBCFSBSA-N

Isomeric SMILES

CCOC(=O)C1=NN(/C(=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)/S1)C5=CC=CC=C5

SMILES

CCOC(=O)C1=NN(C(=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)S1)C5=CC=CC=C5

Canonical SMILES

CCOC(=O)C1=NN(C(=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)S1)C5=CC=CC=C5

Origin of Product

United States

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